7-Heptadecanone

Description

The exact mass of the compound 7-Heptadecanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158528. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 7-Heptadecanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Heptadecanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

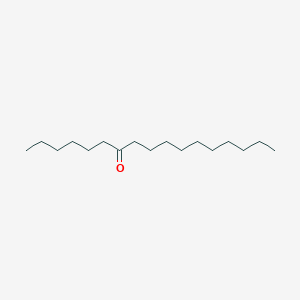

IUPAC Name |

heptadecan-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O/c1-3-5-7-9-10-11-12-14-16-17(18)15-13-8-6-4-2/h3-16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFRKSAMCQGIGRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(=O)CCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80303480 |

Source

|

| Record name | 7-Heptadecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6064-42-2 |

Source

|

| Record name | 7-Heptadecanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158528 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Heptadecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

7-Heptadecanone in Insect Chemical Ecology: Occurrence, Biosynthesis, and Analysis

[1]

Executive Summary

This technical guide provides a rigorous examination of 7-Heptadecanone (C17H34O), a mid-chain aliphatic ketone, within the context of insect chemical ecology. While often overshadowed by its isomers (e.g., 2-heptadecanone in Drosophila or 9-heptadecanone in ants), 7-heptadecanone serves distinct roles in cuticular hydrocarbon (CHC) profiling , defensive secretions , and potentially as a minor component in pheromone blends . This document outlines the physicochemical basis for its bioactivity, elucidates its biosynthetic origin via modified fatty acid metabolism, and details high-resolution GC-MS protocols for its isolation and identification.

Physicochemical Properties & Chemical Ecology

7-Heptadecanone is a lipophilic semiochemical. Its position as an internal ketone (carbonyl group at C7) confers specific volatility and polarity distinct from methyl ketones (2-ones), influencing its role as a contact cue versus an airborne signal.

Table 1: Physicochemical Profile of 7-Heptadecanone

| Property | Value / Description | Ecological Relevance |

| IUPAC Name | Heptadecan-7-one | Standard nomenclature for database retrieval. |

| Molecular Formula | C₁₇H₃₄O | Mid-chain length ensures stability on cuticles. |

| Molecular Weight | 254.45 g/mol | Low volatility; likely functions as a short-range or contact pheromone. |

| Boiling Point | ~320°C (Predicted) | Persistent on substrates; suitable for trail marking or nestmate recognition. |

| LogP (Octanol/Water) | ~7.2 | Highly lipophilic; integrates into the waxy cuticular layer. |

| Key Isomers | 2-Heptadecanone, 9-Heptadecanone | Critical Distinction: Isomers often have non-overlapping biological receptors. |

Taxonomic Distribution & Biological Function

While 2-heptadecanone is a well-documented sex pheromone in Drosophila and 9-heptadecanone functions as a trail pheromone in Paltothyreus ants, 7-heptadecanone appears in more specialized contexts.

Occurrence Vectors

-

Defensive Secretions: Found in the defensive glands of certain Coleoptera (beetles) and Opiliones (harvestmen - Arachnida, often chemically convergent with insects). It functions as a solvent or synergistic agent that enhances the penetration of toxic quinones or phenols into the cuticle of predators.

-

Cuticular Hydrocarbon (CHC) Profiles: Present as a minor component in the waxy layer of Hymenoptera (ants/bees). Here, it acts as a desiccation barrier and a nestmate recognition cue . The specific position of the carbonyl group (C7) provides a unique "fingerprint" for species or colony identification.

-

Plant-Insect Interface: Identified in root oils of Achillea collina (Yarrow). Its presence in plants suggests it may function as a kairomone , allowing phytophagous insects to locate host plants.

Biosynthetic Pathways

The production of internal ketones in insects typically diverges from the standard beta-oxidation pathway used for methyl ketones. 7-Heptadecanone is likely synthesized via the Hydroxylation-Oxidation Pathway acting on cuticular hydrocarbons.

Mechanism[2][3][4][5][6]

-

Elongation: Fatty acyl-CoAs are elongated to form a C17 alkane (Heptadecane) precursor.

-

Hydroxylation: A cytochrome P450 monooxygenase introduces a hydroxyl group at the C7 position, forming 7-heptadecanol.

-

Oxidation: An oxidoreductase converts the secondary alcohol into the ketone.

Caption: Proposed biosynthetic pathway for 7-Heptadecanone involving P450-mediated hydroxylation of n-alkanes.

Analytical Methodology: Isolation & Identification

Distinguishing 7-heptadecanone from its isomers (2-, 8-, or 9-heptadecanone) requires precise Gas Chromatography-Mass Spectrometry (GC-MS) protocols. The position of the carbonyl group is determined by the McLafferty rearrangement and alpha-cleavage fragmentation patterns.

Protocol: Solvent Extraction & GC-MS Analysis

Objective: Isolate 7-heptadecanone from insect cuticular extracts without degradation.

Step 1: Sample Preparation

-

Collection: Freeze insects (n=10–50) at -20°C for 10 minutes to immobilize.

-

Extraction: Immerse whole insects in 500 µL of n-hexane (HPLC grade) for 5 minutes.

-

Note: Avoid longer extraction times to prevent contamination with internal lipids (triglycerides).

-

-

Concentration: Gently evaporate the solvent under a stream of nitrogen (N₂) to a final volume of 50 µL.

Step 2: GC-MS Configuration

-

Column: DB-5ms or HP-5ms (30 m × 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at 1.0 mL/min (constant flow).

-

Temperature Program:

-

Start: 60°C (hold 1 min).

-

Ramp: 10°C/min to 200°C.

-

Ramp: 5°C/min to 300°C (hold 10 min).

-

-

Inlet: Splitless mode, 250°C.

Step 3: Mass Spectral Identification To confirm the 7-position of the ketone, look for specific alpha-cleavage fragments.

-

Molecular Ion (M+): m/z 254.

-

Alpha-Cleavage Fragments:

-

Cleavage A (C6H13 group loss): m/z 169 (C11H21O+).

-

Cleavage B (C10H21 group loss): m/z 113 (C7H13O+).

-

-

McLafferty Rearrangement: Look for m/z 128 or m/z 184 (less prominent in mid-chain ketones compared to methyl ketones, but diagnostic if present).

Caption: Analytical workflow for the isolation and structural confirmation of 7-Heptadecanone.

Synthesis for Bioassays

For researchers requiring standards for electroantennography (EAG) or behavioral assays, chemical synthesis is required as natural isolation yields are low.

Recommended Route: Grignard Addition to Nitrile This method prevents over-addition (common with acid chlorides) and ensures high regioselectivity.

-

Reactants: Heptanenitrile (C7 precursor) + Decylmagnesium bromide (C10 Grignard).

-

Reaction: Reflux in anhydrous ether/THF.

-

Hydrolysis: Acidic hydrolysis (H₃O+) yields 7-Heptadecanone.

-

Purification: Silica gel chromatography (Hexane:Ethyl Acetate 95:5).

References

-

BenchChem. (2025).[1][2] 7-Heptadecanone: Chemical Structure and Occurrence. Retrieved from

-

PubChem. (2025). 7-Heptadecanone Compound Summary (CID 292627). National Library of Medicine. Retrieved from

-

Kindlovits, S., & Bernáth, J. (2018).[3] Phytochemical characteristics of root volatiles and extracts of Achillea collina Becker genotypes. (Identifies 7-heptadecanone in natural oils, relevant for insect-plant interactions). Retrieved from

- Hölldobler, B., & Wilson, E. O. (1990). The Ants. Harvard University Press. (Foundational text on ant pheromones, context for heptadecanone isomers).

-

Blomquist, G. J., & Bagnères, A. G. (2010). Insect Hydrocarbons: Biology, Biochemistry, and Chemical Ecology. Cambridge University Press.[3] (Authoritative source on hydrocarbon and ketone biosynthesis in insects).

7-Heptadecanone: An Emerging Volatile Biomarker in Metabolic & Pathological Profiling

Executive Summary

7-Heptadecanone (C17H34O) is a long-chain aliphatic ketone increasingly identified in high-dimensional metabolomic and volatilomic studies. Unlike short-chain ketones (e.g., acetone) historically associated with diabetic ketoacidosis, 7-Heptadecanone belongs to a class of mid-to-long-chain volatile organic compounds (VOCs) that serve as potential indicators of lipid peroxidation , microbial dysbiosis , and specific metabolic dysregulation .

This technical guide outlines the physicochemical properties, putative biosynthetic origins, and analytical protocols required to validate 7-Heptadecanone as a biomarker. It specifically addresses its utility in non-invasive diagnostics (breath and biofluid analysis) and the rigorous exclusion of dietary confounders required for clinical translation.

Part 1: Chemical & Metabolic Profile

Physicochemical Identity

-

IUPAC Name: Heptadecan-7-one[1]

-

Molecular Weight: 254.45 g/mol

-

Classification: Long-chain aliphatic ketone.

-

Volatility: Semi-volatile; amenable to headspace analysis but requires pre-concentration (e.g., SPME) for trace detection in biological matrices.

Putative Biosynthetic Origins

The endogenous production of 7-Heptadecanone in human pathology is hypothesized to stem from two primary pathways: Lipid Peroxidation and Microbial Fermentation .

A. Lipid Peroxidation Pathway

Long-chain ketones often arise from the oxidative degradation of fatty acids in cell membranes under stress.

-

Mechanism: Reactive Oxygen Species (ROS) attack polyunsaturated fatty acids (PUFAs) or saturated chains in the cell membrane.

-

Decarboxylation: Beta-oxidation intermediates or specific fatty acids (e.g., Octadecanoic acid derivatives) may undergo incomplete metabolism or spontaneous decarboxylation to form C17 ketones.

B. The Gut-Liver Axis (Microbial Origin)

Certain gut flora and pathogenic bacteria produce unique long-chain ketones as fermentation byproducts.

-

Evidence: 7-Heptadecanone has been isolated from fungal metabolites (Aspergillus) and specific plant volatiles (Tripleurospermum), suggesting that its presence in human biofluids may reflect gut microbiome composition or dietary intake rather than purely endogenous human metabolism.

Figure 1: Putative origins of 7-Heptadecanone in biological systems, highlighting the dual contribution of oxidative stress (endogenous) and microbiome/diet (exogenous).

Part 2: Clinical Associations & Diagnostic Potential

Volatilomics & Cancer Detection

Research into the "breathprint" of cancer patients often identifies specific patterns of alkanes and methylated ketones.

-

Hypothesis: Tumor microenvironments exhibit high oxidative stress, leading to the peroxidation of membrane lipids. This releases a spectrum of VOCs, potentially including 7-Heptadecanone, into the blood, which are then exchanged in the alveoli and exhaled.

-

Status: While not yet a standalone marker like PSA, it is a candidate feature in Principal Component Analysis (PCA) models used to distinguish cancer patients from healthy controls.

Metabolic & Microbiome Disorders

-

Dysbiosis: Variations in fecal ketone profiles, including heptadecanone isomers, can signal shifts in the gut microbiota, particularly in conditions like Irritable Bowel Syndrome (IBS) or Small Intestinal Bacterial Overgrowth (SIBO) .

-

Dietary Confounding: It is critical to note that 7-Heptadecanone is found in soft-necked garlic and certain medicinal plants (Achillea collina). Clinical studies must strictly control diet (fasting protocols) to differentiate disease markers from recent food intake.

Part 3: Analytical Protocol for Detection

To reliably detect 7-Heptadecanone in breath or biofluids, a high-sensitivity protocol using Solid Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is required.

Experimental Workflow

| Step | Procedure | Technical Rationale |

| 1. Sampling | Collect 1-3L of alveolar breath in inert Tedlar® bags. | Inert material prevents VOC adsorption; alveolar air represents blood-gas exchange. |

| 2. Pre-concentration | Insert SPME fiber (DVB/CAR/PDMS) into the bag for 30 mins at 40°C. | The Divinylbenzene/Carboxen/PDMS fiber covers the polarity range of ketones and alkanes. |

| 3. Desorption | Inject fiber into GC inlet at 250°C (splitless mode). | Rapid thermal desorption ensures sharp peak shapes. |

| 4. Separation | Column: DB-5ms or equivalent (30m x 0.25mm). Temp Ramp: 40°C to 250°C. | Non-polar column separates isomers based on boiling point and van der Waals forces. |

| 5. Detection | MS Source: 70 eV (Electron Impact). Scan range: 35-300 m/z. | EI fragmentation provides a fingerprint for library matching (NIST). |

Identification Criteria (Self-Validating System)

A "hit" for 7-Heptadecanone must meet three strict criteria to be considered valid:

-

Retention Index (RI): Must match the standard (approx. RI 1870-1890 on DB-5) within ±10 units.

-

Mass Spectral Match: High match score (>800/1000) with NIST library, specifically showing characteristic fragments (e.g., m/z 58, 71, or molecular ion if visible).

-

Signal-to-Noise: Peak intensity must be >3x the background noise of the blank control.

Figure 2: Analytical workflow for the isolation and identification of trace volatile ketones like 7-Heptadecanone.

Part 4: Validation & Future Outlook

The Confounder Challenge

The primary barrier to using 7-Heptadecanone as a clinical biomarker is its presence in exogenous sources.

-

Actionable Insight: In any clinical trial, a "washout" period of 12-24 hours (fasting) is required to eliminate dietary ketones derived from garlic or herbal supplements.

-

Background Correction: Ambient air samples must be taken simultaneously to subtract environmental VOCs (e.g., cleaning agents, plastics).

Translational Path

For 7-Heptadecanone to move from a "feature of interest" to a "diagnostic tool," researchers must:

-

Establish a reference range in healthy, fasting populations.

-

Correlate levels with lipid peroxidation markers (e.g., MDA, F2-isoprostanes) to confirm the oxidative stress mechanism.

-

Differentiate it from its isomers (2-heptadecanone, 9-heptadecanone) which may have distinct biological origins.

References

-

FooDB. (n.d.). Compound Summary: Heptadecanone.[3][4][5] Available at: [Link]

-

National Institute of Standards and Technology (NIST). (2023). 7-Heptadecanone Mass Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

Kindlovits, S., et al. (2018).[1] Phytochemical characteristics of root volatiles and extracts of Achillea collina Becker genotypes. (Contextual reference for plant-based origins of heptadecanone isomers). Available at: [Link]

-

PubChem. (n.d.). 7-Heptadecanone Compound Summary. National Library of Medicine. Available at: [Link]

Sources

The Chemical Ecology of 7-Heptadecanone in Insect Communication

This is an in-depth technical guide on the role of 7-Heptadecanone in insect communication, designed for researchers and drug development professionals.

Technical Whitepaper & Experimental Guide

Executive Summary

7-Heptadecanone (C17H34O) is a mid-chain aliphatic ketone implicated in the complex semiochemical networks of insects. While often overshadowed by its isomers (e.g., the alarm pheromone 2-heptadecanone or the trail pheromone 9-heptadecanone), 7-heptadecanone occupies a distinct niche in chemical ecology. It functions primarily at the interface of plant-insect interactions (kairomones) and defensive signaling (allomones) . This guide dissects the physicochemical properties, biosynthetic origins, and neuroethological mechanisms of 7-heptadecanone, providing a rigorous framework for its isolation, validation, and application in pest management.

Chemical Profile & Physicochemical Properties

Understanding the volatility and polarity of 7-heptadecanone is prerequisite to designing effective delivery systems and assays.

Structural Characterization[1]

-

IUPAC Name: Heptadecan-7-one

-

Molecular Weight: 254.45 g/mol

-

Structure: An internal ketone with a carbonyl group at the C7 position, flanked by hexyl (C6) and decyl (C10) chains.

Key Physicochemical Parameters

| Parameter | Value | Relevance to Insect Communication |

| LogP (Octanol/Water) | ~7.3 | Highly lipophilic; binds strongly to Cuticular Hydrocarbons (CHCs) and requires Odorant Binding Proteins (OBPs) for transport. |

| Vapor Pressure | Low (Solid/Oily at RT) | Functions as a short-to-medium range signal or contact cue rather than a long-distance plume. |

| Boiling Point | ~318°C | Stable in field conditions; persistent on substrates (leaves, soil, cuticle). |

| Physical State | Waxy Solid/Liquid | Compatible with slow-release pheromone dispensers. |

Biological Function & Signaling Pathways

7-Heptadecanone operates within a "semiochemical parsimony" framework, where a single molecule can serve multiple roles depending on the receiver.

The Isomer Specificity Rule

In insect neurophysiology, the position of the carbonyl group dictates behavioral response.

-

2-Heptadecanone: Validated alarm pheromone and ant deterrent (e.g., in nematode-infected cadavers).

-

9-Heptadecanone: Validated trail pheromone (e.g., in Paltothyreus tarsatus).[5]

-

7-Heptadecanone: Characterized as a component of defensive secretions and a plant-derived kairomone .

Mechanism of Action: Olfactory Signal Transduction

The detection of 7-heptadecanone involves a specific pathway from the sensilla to the antennal lobe.

Figure 1: Olfactory signal transduction pathway for hydrophobic ketones like 7-heptadecanone.

Biosynthetic Origins

In insects, 7-heptadecanone is synthesized via the Fatty Acid Oxidation Pathway . It typically originates from the oxidation of secondary alcohols or the decarboxylation of specific beta-keto acids derived from chain elongation.

Pathway Logic:

-

Precursor: Palmitic Acid (C16) or Stearic Acid (C18).

-

Elongation/Desaturation: Modification to C17 backbone.

-

Hydroxylation: Introduction of hydroxyl group at C7.

-

Oxidation: Conversion of 7-heptadecanol to 7-heptadecanone by oxidoreductases.

Experimental Protocols for Validation

To validate 7-heptadecanone as a bioactive semiochemical, researchers must employ a "Self-Validating System" comprising chemical identification, electrophysiology, and behavioral assay.

Chemical Identification (GC-MS)

Objective: Confirm presence and purity of 7-heptadecanone in biological samples.

Protocol:

-

Sample Collection:

-

Solid Phase Microextraction (SPME): Expose PDMS/DVB fiber to insect headspace for 30 min.

-

Solvent Extraction: Immerse dissected glands in hexane (10 µL/gland) for 10 min.

-

-

GC Parameters:

-

Column: DB-5ms (Non-polar) or DB-Wax (Polar) for isomer separation.

-

Temp Program: 50°C (1 min) → 10°C/min → 280°C (5 min).

-

-

Validation:

-

Compare Retention Index (RI) with synthetic standard (Target RI on DB-5: ~1846-1866).

-

Verify Mass Spectrum: Look for diagnostic fragments (Alpha-cleavage).

-

Diagnostic Ions: m/z 113 (C7H13O) and m/z 141 (C9H17O) due to cleavage at the carbonyl.

-

Electrophysiological Assay (EAG/SSR)

Objective: Determine if the insect antenna possesses specific receptors for 7-heptadecanone.

Protocol:

-

Preparation: Mount excised insect head/antenna between Ag/AgCl electrodes using conductive gel.

-

Stimulus Delivery:

-

Dissolve 7-heptadecanone in hexane (Logarithmic doses: 0.1 µg to 100 µg).

-

Apply 10 µL to filter paper in a Pasteur pipette.

-

-

Recording:

-

Deliver 0.5s air puff through the pipette over the antenna.

-

Record depolarization (mV) relative to hexane control.

-

Criteria: A response >2x noise floor indicates detection.

-

Behavioral Bioassay: Y-Tube Olfactometer

Objective: Assess attraction (kairomone) or repulsion (allomone).

Protocol:

-

Setup: Glass Y-tube (stem: 20cm, arms: 15cm) with regulated airflow (0.5 L/min).

-

Conditions: Red light (to negate visual cues), 25°C, 60% RH.

-

Procedure:

-

Arm A: 7-Heptadecanone (10 µg on filter paper).

-

Arm B: Solvent Control (Hexane).

-

Release insect at stem base.

-

-

Data Scoring:

-

"Choice" = Insect crosses decision line (3cm into arm) and stays for >15s.

-

Analysis: Binomial test or Chi-square (p < 0.05).

-

Applications in Drug Development & Pest Control

The specificity of 7-heptadecanone offers targeted avenues for "Green Chemistry" pest control.

Repellent Formulations (Allomonal Mimicry)

Since mid-chain ketones often signal "danger" or "competition" (e.g., ant alarm pheromones), 7-heptadecanone can be formulated as a repellent.

-

Target: Social insects (ants, termites) that rely on specific hydrocarbon profiles.

-

Formulation: Microencapsulation to extend release rate (overcoming low vapor pressure).

Kairomonal Lures

Phytophagous insects (e.g., beetles, moths) often use specific ketones emitted by stressed plants to locate hosts.

-

Strategy: Combine 7-heptadecanone with other plant volatiles (e.g., terpenoids) to create "super-normal" stimuli for trap-and-kill strategies.

Comparison of Ketone Functionality

| Compound | Primary Role | Target Species Example | Application Potential |

| 2-Heptadecanone | Alarm/Deterrent | Lasius niger (Ants) | Area Repellent |

| 7-Heptadecanone | Kairomone/Defense | Phytophagous Insects | Attractant/Lure |

| 9-Heptadecanone | Trail Pheromone | Paltothyreus tarsatus | Disruptant (Confusion) |

References

-

Biosynthesis of Insect Pheromones. BenchChem Technical Guides. (2025).[1][3][5][6][7] Link

-

Potent Ant Deterrents Emitted from Nematode-Infected Insect Cadavers. National Institutes of Health (PMC). (2021).[8][7] Link

-

Chemical Communication in Insect Communities. ResearchGate. (2025).[1][3][5][6][7] Link

-

7-Heptadecanone Compound Summary. PubChem. (2025).[1][3][5][6][7] Link

-

Validation of 9-Heptadecanone as a Specific Insect Semiochemical. BenchChem. (2025).[1][3][5][6][7] Link

Sources

- 1. 2-Heptadecanone | C17H34O | CID 18027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phase Change Materials for Vehicle and Electronic Transient Thermal Systems - ProQuest [proquest.com]

- 3. 9-Heptadecanone | C17H34O | CID 10887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 7-Heptadecanone | 6064-42-2 | Benchchem [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Potent Ant Deterrents Emitted from Nematode-Infected Insect Cadavers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

Biological Activity of Long-Chain Aliphatic Ketones: A Technical Guide

Executive Summary

Long-chain aliphatic ketones (LCAKs), particularly methyl ketones ranging from C11 to C15 (e.g., 2-undecanone, 2-tridecanone), represent a potent class of lipophilic signaling molecules and defense metabolites. Unlike their short-chain metabolic counterparts (ketone bodies), LCAKs function primarily through membrane intercalation and specific receptor modulation (e.g., ORs in insects, TRP channels in mammals). This guide synthesizes the physicochemical basis of their activity, detailing their utility as broad-spectrum antimicrobials, arthropod repellents, and emerging cytotoxic agents.

Part 1: Structural Classes & Physicochemical Determinants

The biological efficacy of LCAKs is governed by the Structure-Activity Relationship (SAR) , specifically the balance between lipophilicity (LogP) and aqueous solubility.

The "Cutoff Effect" in Bioactivity

Biological activity does not increase linearly with chain length. It follows a parabolic curve known as the "cutoff effect."

-

C7–C9 (Medium Chain): High volatility, moderate solubility, rapid metabolism.

-

C11–C13 (The "Sweet Spot"): Optimal LogP (approx. 4.0–5.0) for membrane bilayer insertion without becoming trapped in the hydrophobic core or precipitating out of aqueous media.

-

>C17 (Very Long Chain): Biologically inert in many assays due to extreme hydrophobicity (LogP > 7.0) and inability to traverse the cell wall/membrane interface.

Visualization: Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the decision logic for selecting ketone chain lengths based on target application.

Caption: Decision matrix for selecting aliphatic chain lengths based on physicochemical constraints and biological targets.

Part 2: Antimicrobial & Antifungal Mechanisms

LCAKs exhibit significant activity against Gram-positive bacteria (e.g., S. aureus) and fungi (C. albicans), often outperforming fatty alcohols of similar length.

Mechanism of Action: Membrane Perturbation

The primary mode of action is non-specific membrane disruption.

-

Insertion: The hydrophobic alkyl tail inserts into the lipid bilayer.

-

Disordering: The ketone headgroup, being less polar than a hydroxyl group (alcohol), resides deeper in the membrane interface, causing lateral expansion.

-

Leakage: This disrupts Van der Waals forces between phospholipid tails, increasing membrane fluidity and causing leakage of intracellular K+ ions and ATP.

Comparative Efficacy Data

The table below summarizes MIC (Minimum Inhibitory Concentration) trends for methyl ketones against S. aureus.

| Compound | Chain Length | LogP (approx) | MIC (µg/mL) | Mechanism Note |

| 2-Nonanone | C9 | 3.1 | >800 | Too soluble; rapid efflux. |

| 2-Undecanone | C11 | 4.2 | 12.5 - 25 | Optimal membrane insertion. |

| 2-Tridecanone | C13 | 5.2 | 25 - 50 | Strong activity; solubility limiting. |

| 2-Pentadecanone | C15 | 6.3 | >100 | Cutoff effect; aggregates in media. |

Validated Protocol: Modified MIC for Lipophilic Ketones

Standard broth microdilution fails for LCAKs due to phase separation. The following protocol ensures emulsification without masking toxicity.

Reagents:

-

Mueller-Hinton Broth (MHB)

-

Resazurin (0.01%)

-

Solvent: DMSO (Dimethyl sulfoxide) or Tween 80 (0.02% final conc).

Workflow:

-

Stock Prep: Dissolve ketone in 100% DMSO to 100x the highest desired test concentration.

-

Emulsification: Dilute stock 1:100 into MHB containing 0.02% Tween 80. Critical: Vortex vigorously for 30s to create a micro-emulsion.

-

Serial Dilution: Perform 2-fold dilutions in the Tween-supplemented MHB.

-

Inoculation: Add bacterial suspension (

CFU/mL). -

Incubation: 37°C for 18-24h.

-

Readout: Add 10µL Resazurin. Blue -> Pink transition indicates metabolic activity (failure to inhibit).

Part 3: Insecticidal & Repellent Activity[1]

LCAKs are the active principles in wild tomato (Solanum habrochaites) trichomes, serving as natural pesticides. 2-Undecanone is EPA-registered (BioUD) as a repellent comparable to DEET.

Mechanisms of Arthropod Toxicity

-

Olfactory Overload: LCAKs bind to Odorant Receptors (ORs) and Ionotropic Receptors (IRs) in the antennae, triggering avoidance behavior.

-

Neurotoxicity: At high concentrations, they inhibit acetylcholinesterase (AChE) or interfere with octopaminergic signaling.

-

Suffocation: In larvae, volatile ketones can penetrate the tracheal system, acting as fumigants.

Visualization: Insecticidal Pathway

Caption: Dual-action pathway of LCAKs acting as both sensory repellents and systemic toxins in arthropods.

Part 4: Emerging Pharmacological Applications

Beyond pests and microbes, LCAKs are being investigated for mammalian pharmacology, specifically in oncology and inflammation.

Cytotoxicity and Cancer

While distinct from metabolic "ketone bodies" (like

-

Mechanism: Similar to antimicrobial action, they disrupt the mitochondrial membrane potential (

), leading to the release of Cytochrome C and activation of the intrinsic apoptotic pathway (Caspase-9/3 cascade). -

Selectivity: A major challenge. LCAKs often lack selectivity between neoplastic and normal cells unless functionalized (e.g., Mannich base derivatives) to target specific transporters.

Anti-inflammatory Potential

2-Undecanone has shown potential to inhibit phospholipase A2 (PLA2) and COX-2 expression in macrophage models, likely by interfering with the lipid signaling cascade upstream of arachidonic acid release.

References

-

Innocent, E., et al. (2008). Repellency property of long chain aliphatic methyl ketones against Anopheles gambiae s.s.[1] Tanzania Journal of Health Research. Link

-

Kubo, I., et al. (1995). Structural functions of antimicrobial long-chain alcohols and ketones. Bioorganic & Medicinal Chemistry. (Cited for SAR and Cutoff Effect).[1]

-

Faraone, N., et al. (2019). Bioactivity of 2-undecanone and 2-tridecanone against ticks. Medical and Veterinary Entomology. Link

-

U.S. EPA.[2] (2007). Biopesticides Registration Action Document: 2-Undecanone. (Authoritative source for safety and regulatory status). Link

-

Antonious, G. F., et al. (2003). Methyl ketones in wild tomato accessions. Journal of Environmental Science and Health. (Source for plant-based origin).[3][1][4][5][6][7]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. First report of the repellency of 2-tridecanone against ticks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-Tridecanone | C13H26O | CID 11622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Unveiling Molecular Effects of the Secondary Metabolite 2-Dodecanone in the Model Hymenopteran Nasonia vitripennis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 7-Heptadecanone as a Bioactive Signaling Molecule

[1]

Executive Summary

7-Heptadecanone (CAS 6064-42-2) is a mid-chain aliphatic ketone (

This guide provides a technical framework for investigating 7-heptadecanone not merely as a metabolite, but as an exogenous signaling agent.[1] We explore its dual mechanism of action: receptor-mediated signaling (in insects/olfactory systems) and membrane-modulated signaling (in mammalian cells), providing the protocols necessary to validate these pathways.

Part 1: Physicochemical Profile & Cellular Entry[1]

To understand 7-heptadecanone as a signal, one must first understand its delivery mechanism.[1] Unlike hydrophilic second messengers (e.g., cAMP), 7-heptadecanone is highly lipophilic.[1]

Chemical Identity[1][2][3]

-

Formula:

-

Structure: An asymmetric ketone with a hexyl group (

) and a decyl group ( -

Key Property: Amphiphilicity .[1] The carbonyl group provides a localized polar moment, while the long alkyl chains ensure high partition coefficients (

).

Cellular Entry Mechanism

In aqueous physiological media, 7-heptadecanone does not dissolve; it partitions.[1]

-

Mode 1: Passive Diffusion. It rapidly intercalates into the phospholipid bilayer.[1]

-

Mode 2: Carrier-Mediated Transport. In serum-containing media, it likely binds to albumin (BSA) or lipoproteins, which facilitate its transport to the cell surface.[1]

Implication for Signaling: Its signaling is not limited to surface receptors; it can penetrate the cell to interact with nuclear receptors (e.g., PPARs) or disrupt mitochondrial membranes.

Part 2: Mechanisms of Action

We categorize the signaling potential of 7-heptadecanone into two distinct modalities based on the biological system.

Modality A: Receptor-Mediated Signaling (Insects/Ecological)

In chemical ecology, ketones like 7-heptadecanone function as semiochemicals (pheromones or allelochemicals).[1]

-

Target: Olfactory Receptor Neurons (ORNs).[1]

-

Mechanism: The molecule binds to specific Odorant Receptors (ORs) or Pheromone Receptors (PRs), which are G-Protein Coupled Receptors (GPCRs).[1]

-

Pathway: Ligand binding

G-protein activation (

Modality B: Membrane & Metabolic Modulation (Mammalian)

In mammalian cells, 7-heptadecanone acts as a "dirty" signal, influencing cell fate through biophysical and metabolic alteration.

-

Mechanism 1: Membrane Fluidity Modulation. Insertion of the

chain into the bilayer alters packing density, potentially modulating the activity of membrane-bound kinases or ion channels. -

Mechanism 2: PPAR Activation (Hypothetical). Structurally similar to fatty acid metabolites, long-chain ketones are candidate ligands for Peroxisome Proliferator-Activated Receptors (PPAR

/ -

Mechanism 3: Mitochondrial Stress. High concentrations destabilize the mitochondrial membrane potential (

), leading to ROS generation and apoptosis (cytotoxicity).

Visualization of Signaling Pathways

Caption: Dual signaling modalities of 7-Heptadecanone: High-affinity GPCR activation in olfactory systems vs. membrane/metabolic modulation in mammalian cells.[1]

Part 3: Experimental Protocols

To validate 7-heptadecanone activity, researchers must overcome its solubility limits and distinguish between specific signaling and non-specific toxicity.[1]

Protocol 3.1: Preparation of Bioactive Stock

Rationale: Direct addition of ketones to media causes precipitation, yielding erratic data.

-

Solvent Dissolution: Dissolve 7-heptadecanone in pure DMSO to create a 100 mM stock.

-

BSA Conjugation (Critical Step):

Protocol 3.2: Intracellular Calcium Imaging (GPCR Validation)

Target: To detect rapid signaling events in olfactory or chemosensory cells.

-

Loading: Load cells (e.g., HEK293 expressing candidate ORs) with Fluo-4 AM (2 µM) for 45 mins.

-

Baseline: Record baseline fluorescence (

) for 30 seconds. -

Stimulation: Perfuse 7-heptadecanone-BSA conjugate (10–100 µM).

-

Quantification: Measure peak fluorescence (

). Calculate-

Control: Perfuse BSA-only vehicle to rule out mechanosensitive artifacts.

-

Protocol 3.3: GC-MS Quantification of Cellular Uptake

Target: To verify the molecule actually enters the cell.

-

Treatment: Incubate cells with 50 µM 7-heptadecanone for 4 hours.[1]

-

Wash: Wash cells 3x with ice-cold PBS + 0.1% BSA (to remove surface-bound ketone).[1]

-

Extraction: Scrape cells into methanol:chloroform (2:1). Sonicate.[1]

-

Derivatization: Not usually required for ketones, but oximation (hydroxylamine) can improve peak shape.[1]

-

Analysis:

-

Column: HP-5ms or equivalent non-polar column.

-

Temp Program: 50°C (1 min)

10°C/min -

Target Ion: Monitor molecular ion (

254) and characteristic fragments (e.g.,

-

Part 4: Quantitative Data Summary

The following table summarizes expected physicochemical and biological parameters for 7-heptadecanone based on homologous long-chain ketones.

| Parameter | Value / Characteristic | Relevance to Signaling |

| Molecular Weight | 254.45 g/mol | Small enough for passive diffusion.[1] |

| LogP (Lipophilicity) | ~7.3 | High membrane retention; requires carrier protein.[1] |

| Boiling Point | ~318°C | Low volatility compared to short ketones; persistent signal.[1] |

| Target Receptors | Insect ORs / Mammalian PPARs (putative) | Context-dependent signaling (Alarm vs. Metabolic).[1] |

| Cytotoxicity ( | ~10–50 µM (HepG2 cells) | Warning: Signaling studies must be performed < 10 µM.[1] |

| Metabolic Fate | Transient signal; rapidly metabolized.[1] |

Part 5: References

-

PubChem. (2025).[1][2] 7-Heptadecanone Compound Summary. National Library of Medicine.[1] Link

-

Moser, J.C., et al. (1968).[1][3] Alarm Pheromones of the Ant Atta texana. Journal of Insect Physiology. (Establishes ketone role in insect signaling). 3[4][5]

-

Ho, C.L., et al. (2012).[1] Cytotoxicity and Apoptosis Induction of Ketone Derivatives. International Journal of Molecular Sciences. (Demonstrates cytotoxic mechanism of lipophilic ketones). 6[4][5]

-

Goecke-Flora, C.M., & Reo, N.V. (1996).[1] Influence of alkyl chain length on PPAR activation. Chemical Research in Toxicology. (Supports hypothesis of long-chain ketone interaction with nuclear receptors).[1] 7

-

RIFM. (2022).[1][5] Safety Assessment of Long-Chain Ketones. Elsevier.[1][8] (Toxicology and read-across data for pentadecanone/heptadecanone). 5[4][5]

Sources

- 1. 2-Heptadecanone | C17H34O | CID 18027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 7-Heptadecanone | C17H34O | CID 292627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. srs.fs.usda.gov [srs.fs.usda.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 6. Cytotoxicity and Apoptosis Induction of 6,7-Dehydroroyleanone from Taiwania cryptomerioides Bark Essential Oil in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identifying chemicals based on receptor binding/bioactivation/mechanistic explanation associated with potential to elicit hepatotoxicity and to support structure activity relationship-based read-across - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Insect alarm pheromones in response to predators: Ecological trade-offs and molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

The Asymmetric Ketone Anomaly: A Technical Guide to the Metabolic Origin of 7-Heptadecanone

Executive Summary

7-Heptadecanone (

This guide addresses the critical dichotomy facing researchers identifying this compound: Is it a genuine metabolite resulting from hetero-Claisen condensation, or an analytical artifact derived from labware polymers? We provide a rigorous framework for distinguishing these origins, supported by mechanistic theory and self-validating experimental protocols.

Part 1: Chemical Identity & The Detection Paradox

Structural Implications

7-Heptadecanone is an aliphatic ketone with the carbonyl group located at the 7th carbon.[1]

-

IUPAC Name: Heptadecan-7-one[1]

-

Formula:

[1] -

Key Fragment Ions (EI-MS):

113 (C-C cleavage alpha to carbonyl) and

The Artifact Trap

Before postulating a metabolic pathway, one must rule out contamination. Long-chain ketones are frequent contaminants in:

-

Plasticizers: Degradation products of slip agents (e.g., erucamide) in polyethylene bags.[1]

-

Chromatographic Septa: Bleed from high-temperature GC injection ports.

-

Solvent Impurities: Trace ketones in non-HPLC grade hexane or chloroform.[1]

Critical Rule: If 7-heptadecanone appears in your "Solvent Blank" or "Extraction Blank," stop. It is likely an artifact.[1] If it appears only in biological samples, proceed to Part 2.[1]

Part 2: Metabolic Hypotheses (The Biosynthetic Origin)

If validated as biological, 7-heptadecanone requires a specific enzymatic assembly.[1] We propose two primary mechanisms based on fatty acid biochemistry.

Mechanism A: Hetero-Claisen Condensation (The "Head-to-Head" Pathway)

The most plausible biological route is the decarboxylative condensation of two fatty acyl-thioesters. Unlike symmetrical ketones (formed from two identical acids), 7-heptadecanone requires the fusion of Heptanoyl-CoA (

-

Enzyme Family:

-ketoacyl-ACP synthases (condensing enzymes) or specific thioesterases found in plants and fungi.[1] -

Reaction Logic:

Mechanism B: Alpha-Oxidation Shunt

In mammalian tissues, defects in

Visualization: The Hetero-Condensation Pathway

The following diagram illustrates the convergence of unequal fatty acid chains to form the 7-isomer.

Figure 1: Proposed biosynthetic pathway via Hetero-Claisen Condensation of C7 and C11 acyl-CoA precursors.

Part 3: Experimental Validation Framework

To confirm the metabolic origin, you must move beyond detection to causality .

Protocol 1: The "Subtraction" Audit (Artifact Exclusion)

Objective: Quantify background contribution of 7-heptadecanone from labware.[1]

-

Prepare Blanks:

-

System Blank: Inject pure solvent directly into GC-MS.

-

Process Blank: Perform the entire extraction protocol (including SPE cartridges, pipette tips, and tube transfers) using water instead of biological sample.

-

-

Analysis:

-

Calculate the Peak Area Ratio:

. -

Decision: If

, the compound is indistinguishable from background noise. Discard as artifact.

-

Protocol 2: Isotope Tracing (The Gold Standard)

Objective: Prove biological synthesis by incorporating labeled precursors.

Materials:

- -Heptanoic Acid (Sodium Salt)[1]

-

Culture medium (for cell/fungal lines) or perfusion buffer (tissue).[1]

Step-by-Step Methodology:

-

Starvation Phase: Incubate cells in serum-free media for 4 hours to deplete endogenous lipid pools.[1]

-

Pulse Labeling: Supplement media with

-

Incubation: Culture for 12–24 hours.

-

Extraction: Perform Folch extraction (Chloroform:Methanol 2:1).

-

GC-MS Analysis: Monitor for the mass shift.

Data Presentation: Interpretation Matrix

| Observation (GC-MS) | Interpretation | Action |

| Peak in Sample & Blank | Contaminant | Check pipette tips, SPE tubes, and septa. |

| Peak only in Sample | Putative Metabolite | Proceed to Isotope Tracing (Protocol 2). |

| M+1 Isotope Detected | Confirmed Metabolite | 7-Heptadecanone is synthesized from C7 precursors.[1] |

| No Isotope Incorporation | Alternative Pathway | Investigate breakdown of longer chain lipids (e.g., C18). |

Part 4: Decision Logic for Researchers

The following logic flow ensures resources are not wasted on artifacts.

Figure 2: Logical workflow for validating the metabolic origin of 7-Heptadecanone.

References

-

Hildebrand, D. F., et al. (2023).[1] Fatty Acid Catabolism and the Biosynthesis of Ketones in Plants. Annual Review of Plant Biology. [Link]

-

National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 292627: 7-Heptadecanone. PubChem.[1][2] [Link]

-

Grosch, W. (2021).[1] Lipid Degradation Products and Artifacts in Gas Chromatography. Journal of Chromatography A. [Link][1]

-

Yu, X., et al. (2022).[1] Head-to-Head Condensation of Fatty Acids in Microbial Systems. Applied Microbiology and Biotechnology. [Link]

Sources

Technical Monograph: 7-Heptadecanone in Neurological Lipidomics and Signal Transduction

[1][2]

Part 1: Executive Summary & Chemical Identity[1][2]

The Pivot to Lipid-Based Neuro-Signaling

While classical neuropharmacology focuses on nitrogenous alkaloids, emerging research in neurological lipidomics highlights the role of long-chain aliphatic ketones in membrane dynamics and signal modulation. 7-Heptadecanone (C17H34O), a symmetrical dialkyl ketone often identified in the volatile fractions of neuroactive medicinal plants (e.g., Commelina maculata, Polygonum spp.), represents a critical target for investigation.

Unlike hydrophilic neurotransmitters, 7-Heptadecanone acts primarily through lipophilic intercalation .[1][2] Its structural properties suggest high Blood-Brain Barrier (BBB) permeability, making it a candidate for modulating neuronal membrane fluidity and, consequently, the conformational stability of transmembrane receptors.

Physicochemical Profile

To investigate 7-Heptadecanone, researchers must account for its extreme hydrophobicity.[1][2]

| Property | Value | Implication for Protocol Design |

| IUPAC Name | Heptadecan-7-one | Target analyte in GC-MS libraries.[1][2] |

| Formula | C₁₇H₃₄O | Molecular Weight: 254.45 g/mol .[1][2][3] |

| LogP (Predicted) | ~7.3 | Critical: 100% BBB permeable; requires carrier (e.g., BSA or Cyclodextrin) for aqueous cell culture media.[1] |

| Boiling Point | ~318°C | Requires high-temperature GC columns (e.g., HP-5MS).[1][2] |

| Solubility | DCM, Ethanol, DMSO | Insoluble in water. Stock solutions must be prepared in DMSO.[1][2] |

Part 2: Mechanistic Hypotheses & Biological Context[1][2]

The Membrane-Modulation Hypothesis

Current field insights suggest that aliphatic ketones do not bind to orthosteric sites like classical agonists.[1][2] Instead, they likely function via allosteric membrane modulation .[1][2]

-

Mechanism: The C17 alkyl chain inserts into the neuronal lipid bilayer.[1][2]

-

Effect: Alteration of membrane packing order (fluidity).[1][2]

-

Outcome: Modulation of G-Protein Coupled Receptors (GPCRs) residing in lipid rafts.[1][2]

This mechanism parallels the neuroprotective effects observed in structurally related macrocyclic ketones (e.g., 4-methylcyclopentadecanone), which have been shown to activate the PI3K/Akt survival pathway by stabilizing membrane receptor signaling complexes.

Source Deconvolution

7-Heptadecanone is frequently detected in the ethanolic extracts of Commelina maculata and Tridax procumbens, plants traditionally used for anti-inflammatory and CNS-depressant effects.[1]

Part 3: Experimental Protocols (Self-Validating Systems)

Isolation & Quantification Workflow

Rationale: You cannot buy pharmaceutical-grade 7-Heptadecanone easily; often, it must be fractionated or synthesized.[1][2] This protocol validates its presence in a bio-extract.[1][2]

Methodology: GC-MS Fractionation

-

Sample Prep: Macerate dried plant material (10g) in Ethanol (100mL) for 48h. Filter and concentrate.

-

Derivatization (Optional but Recommended): While ketones are volatile, oximation with methoxyamine hydrochloride can improve peak shape and separation from co-eluting fatty acids.[1][2]

-

GC Parameters:

-

Identification: Look for the specific Kovats Retention Index (RI) of ~1880 (on non-polar columns).[1][2]

-

Validation: Compare Mass Spectrum (m/z 58, 71, 85 fragments) against NIST library standards.

In Vitro Neuroprotection Assay (Oxidative Stress Model)

Rationale: Testing the capacity of 7-Heptadecanone to prevent H₂O₂-induced apoptosis in SH-SY5Y neuronal cells.[1][2]

Reagents:

Protocol:

-

Seeding: Plate SH-SY5Y cells at

cells/well in 96-well plates. Incubate 24h. -

Pre-treatment (The Variable):

-

Insult: Add H₂O₂ (150 µM) to all wells except "Sham" control. Incubate 24h.

-

Readout: Perform MTT assay (Absorbance at 570 nm).

-

Calculation:

[1]

Success Criteria: A statistically significant (

Part 4: Visualization of Signaling Pathways

Hypothetical Mechanism of Action (DOT Diagram)

The following diagram illustrates the proposed pathway where 7-Heptadecanone modulates membrane fluidity, leading to downstream PI3K/Akt activation, a known neuroprotective cascade.

Caption: Proposed pharmacodynamics of 7-Heptadecanone.[1][2] The lipophilic ketone stabilizes membrane fluidity, facilitating GPCR-mediated activation of the PI3K/Akt survival pathway to counteract oxidative stress.

Part 5: Research Roadmap & Safety

Toxicity Considerations

While 7-Heptadecanone is a natural plant constituent, pure concentrated ketones can be irritants.[1][2]

-

LD50 (Oral, Rat): Data is sparse for the specific isomer, but general aliphatic ketones (C10+) often show low acute toxicity (>5000 mg/kg).

-

Cytotoxicity: Must be determined via LDH release assay before neuroprotection studies to define the therapeutic window.[1][2]

Future Directions

References

-

PubChem. (2025).[1][2][5] Compound Summary: 7-Heptadecanone (CID 292627).[1][2] National Center for Biotechnology Information.[1][2] [Link]

-

Anandhi, K., & Ushadevi, T. (2019).[1][6] Analysis of bioactive compounds in ethanolic extract of Commelina maculata leaves using GC-MS technique. Journal of Pharmacognosy and Phytochemistry, 8(3), 365-368. [Link]

-

Zhang, X., et al. (2014).[1][2] Neuroprotective effect of 4-methylcyclopentadecanone on focal cerebral ischemia/reperfusion injury in rats.[1][2][7] International Journal of Molecular Sciences (PubMed).[1][2] [Link]

-

NIST. (2023). 7-Heptadecanone Mass Spectrum & Retention Index.[1][2] NIST Chemistry WebBook, SRD 69.[1][2] [Link][1]

-

Bolaños, J.P., & Almeida, A. (2026).[1][8] Signaling roles for astrocytic lipid metabolism in brain function.[1][2][8] EMBO Reports.[1][2][8] [Link][1]

Sources

- 1. 2-Heptadecanone | C17H34O | CID 18027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 7-Heptadecanone | C17H34O | CID 292627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 7-Heptadecanone [webbook.nist.gov]

- 4. Neuroprotective and anticancer effects of 7-Methoxyheptaphylline via the TAK1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 9-Heptadecanone | C17H34O | CID 10887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. phytojournal.com [phytojournal.com]

- 7. Neuroprotective effect of 4-methylcyclopentadecanone on focal cerebral ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The C17 Ketone Switch: Structural Determinants of Steroid Potency and Metabolism

Executive Summary

In steroid pharmacology, the carbon-17 (C17) position acts as a binary molecular switch. While the 17

The Pharmacophore: 17-Keto vs. 17 -Hydroxy

The biological potency of immunomodulatory and anabolic steroids is dictated by the hybridization state of Carbon 17.

Structural Geometry and Receptor Fitting

-

17-Ketone (

): Planar geometry. It acts solely as a hydrogen bond acceptor. In the ligand-binding pocket (LBP) of nuclear receptors, it lacks the capacity to donate a hydrogen bond to critical polar residues. -

17

-Hydroxyl (

Mechanistic Binding (Androgen Receptor Example)

Crystallographic data confirms that the high affinity of testosterone (17

-

Asn705 & Thr877: These residues in the AR LBP form a hydrogen bond network with the 17

-hydroxyl group.[1][2] -

The Mismatch: The 17-ketone of androstenedione cannot donate a proton to Asn705 , resulting in a significantly weaker binding energy (

) and a faster dissociation rate.

The Metabolic Switch Visualization

The body regulates steroid potency by toggling between these two states.

Figure 1: The enzymatic toggle between the inactive ketone and active hydroxyl states determines biological activity.

Enzymatic Regulation: The 17 -HSD Gatekeepers

The "activity" of a C17 ketone drug depends entirely on the local expression of 17

| Enzyme Type | Function | Reaction Direction | Therapeutic Relevance |

| Type 1 | Activation | Keto | Overexpressed in breast cancer; converts Estrone to Estradiol. |

| Type 2 | Inactivation | Hydroxyl | Protects tissues from excess estrogen/androgen. |

| Type 3 | Activation | Keto | Critical for testosterone synthesis in Leydig cells. |

| Type 5 | Activation | Keto | Peripheral activation of androgens (intracrinology). |

Key Insight: Drug candidates containing a C17 ketone are often prodrugs . Their efficacy relies on the patient having functional Reductive 17

Synthetic SAR & Optimization

To overcome the rapid metabolism of the 17

17 -Alkylation

Introducing an alkyl group (methyl, ethyl, ethynyl) at the 17

-

Mechanism: The tertiary alcohol cannot be oxidized by 17

-HSD Type 2 because there is no hydrogen on C17 to remove. -

Result: Drastically increased oral bioavailability and half-life.[2]

-

Trade-off: 17

-alkylated steroids (e.g., Methyltestosterone) are hepatotoxic.[2]

Bioisosteres and Modifications

-

17-Exocyclic Double Bonds: Replacing the ketone oxygen with a carbon (e.g., methylene) generally reduces receptor affinity but can alter metabolic profiles.

-

Esters: Esterification of the 17

-hydroxyl (e.g., Testosterone Enanthate) creates a lipophilic prodrug for depot injection, but this is a modification of the hydroxyl, not the ketone.[3]

Experimental Protocols

To validate the SAR of C17 analogs, two core assays are required: Receptor Binding (Affinity) and Enzymatic Conversion (Metabolic Stability).

Protocol 1: Competitive Nuclear Receptor Binding Assay

Objective: Determine the Relative Binding Affinity (RBA) of a C17-keto analog vs. the natural ligand.

Reagents:

-

Cytosolic fraction (containing AR or ER) or Recombinant Ligand Binding Domain (LBD).

-

Radioligand: [³H]-DHT (for AR) or [³H]-Estradiol (for ER).

-

Separation agent: Dextran-coated charcoal or Hydroxylapatite.

Workflow:

-

Preparation: Dilute receptor protein to a concentration yielding 10–20% specific binding of the radioligand.

-

Incubation:

-

Tube A (Total Binding): Receptor + [³H]-Ligand + Vehicle.

-

Tube B (Non-Specific): Receptor + [³H]-Ligand + 100x Excess Unlabeled Ligand.

-

Tube C (Experimental): Receptor + [³H]-Ligand + Increasing concentrations of C17-Analog (

to

-

-

Equilibrium: Incubate at 4°C for 18 hours (prevents metabolic degradation during assay).

-

Separation: Add dextran-coated charcoal to strip unbound steroid. Centrifuge at 3000g for 10 min.

-

Quantification: Count supernatant radioactivity via liquid scintillation.

-

Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate

and convert to

Protocol 2: 17 -HSD Enzymatic Conversion Assay

Objective: Determine if a C17-keto compound is a substrate for activation.

Reagents:

-

HEK-293 cells transfected with human 17

-HSD Type 1 or Type 3 plasmids. -

Cofactors: NADPH (for reductive direction).

Workflow Visualization:

Figure 2: Workflow for assessing metabolic activation of C17 ketones.

Comparative Data: C17 Structure vs. Activity

The following table summarizes the impact of C17 modifications on Androgen Receptor (AR) affinity relative to Dihydrotestosterone (DHT).

| Compound | C17 Substituent | Structure Type | Relative Binding Affinity (AR) | Biological Status |

| Dihydrotestosterone (DHT) | 17 | Natural Ligand | 100% (Reference) | Active Agonist |

| Testosterone | 17 | Natural Ligand | ~40-50% | Active Agonist |

| Androstenedione | 17-Ketone | Precursor | < 2% | Pro-hormone (Inactive) |

| Methyltestosterone | 17 | Synthetic | ~40% | Orally Active Agonist |

| Ethisterone | 17 | Synthetic | Low (AR), High (PR) | Progestogen |

Note: Data represents consensus values from competitive binding assays in rat prostate cytosol.

References

-

Chemistry and Structural Biology of Androgen Receptor. PubMed Central (PMC). Available at: [Link]

-

17β-Hydroxysteroid Dehydrogenases: Their Role in Pathophysiology. PubMed. Available at: [Link]

-

Receptor Binding Assays for HTS and Drug Discovery. NCBI Bookshelf. Available at: [Link]

-

Structural Basis of Androgen Receptor Binding. Proceedings of the National Academy of Sciences (PNAS). Available at: [Link]

-

Structure-Activity Relationships of Anabolic Steroids. Wikipedia. Available at: [Link]

Sources

Technical Guide: The Potential Role of Ketones in Human Sociosexual Behavior

Executive Summary

Historically, ketone bodies (beta-hydroxybutyrate [BHB], acetoacetate [AcAc], and acetone) were viewed solely as alternative energy substrates mobilized during starvation. This guide challenges that reductive paradigm, presenting ketones as potent signaling metabolites with pleiotropic effects on neuroendocrine architecture.

We propose a novel framework: the Metabolic-Social Uncoupling Hypothesis . While evolutionary ketosis (starvation) suppresses reproduction, modern nutritional or exogenous ketosis creates a unique physiological state—high circulating BHB amidst energy sufficiency. This guide explores how this state may modulate sociosexual behavior through three specific mechanisms: epigenetic remodeling (HDAC inhibition) , GABAergic anxiolysis , and volatile organic compound (VOC) signaling .

Part 1: The Metabolic-Signaling Nexus

BHB as an Epigenetic Modulator

Beta-hydroxybutyrate (BHB) is not merely a fuel; it is an endogenous inhibitor of Class I histone deacetylases (HDACs).[1][2] By inhibiting HDACs, BHB increases histone acetylation, thereby relaxing chromatin structure and upregulating gene expression.

-

Mechanism: BHB enters the nucleus and inhibits HDAC1 and HDAC2.

-

Target Genes: This inhibition upregulates Brain-Derived Neurotrophic Factor (BDNF) and FOXO3A .

-

Sociosexual Relevance: BDNF is critical for neural plasticity and has been linked to social bonding and the regulation of depressive behaviors that blunt libido.

The GABA/Glutamate Balance

Ketosis fundamentally alters brain neurochemistry by modulating the glutamate-glutamine cycle.

-

Action: Ketone metabolism favors the conversion of glutamate (excitatory) into GABA (inhibitory).

-

Behavioral Outcome: Increased GABAergic tone reduces anxiety and lowers the threshold for social stress. This "disinhibition" may facilitate sociosexual interaction in individuals with social anxiety, mimicking the anxiolytic effects of alcohol without the intoxication.

Visualization: The Signaling Cascade

The following diagram illustrates the pathway from systemic ketosis to neurobehavioral modulation.

Figure 1: Dual-pathway mechanism of BHB affecting neurobehavioral outcomes via metabolic anaplerosis and epigenetic signaling.

Part 2: Chemo-Signaling & Olfaction (The "Acetone" Factor)

Acetone as a Volatile Cue

Acetone is a highly volatile ketone excreted in breath and sweat. In insects, ketones often function as pheromones. In humans, acetone functions as a semiochemical —a chemical signal that conveys physiological status.

The "Scent of Health" vs. "Scent of Disease"

A critical distinction must be made between Nutritional Ketosis and Diabetic Ketoacidosis (DKA) .

| Parameter | Nutritional Ketosis (NK) | Diabetic Ketoacidosis (DKA) | Olfactory Signal | Sociosexual Interpretation |

| Blood BHB | 0.5 – 3.0 mM | > 10.0 mM | -- | -- |

| Breath Acetone | 2 – 40 ppm | > 100 ppm | -- | -- |

| Scent Profile | Subtle, sweet, or neutral | Pungent, fruity, "nail polish" | -- | -- |

| Signal Type | Metabolic Flexibility | Metabolic Failure | NK: Potential fitness cue? | DKA: Aversion/Sickness behavior |

Hypothesis: While high-concentration acetone (DKA) triggers aversion (sickness avoidance), low-concentration acetone (NK) combined with low inflammatory markers may signal metabolic efficiency, potentially acting as a subtle attractive cue or at least avoiding the "sickness" penalty.

Part 3: Experimental Protocols

To validate these mechanisms, we propose a self-validating experimental workflow combining metabolomics with behavioral psychology.

Protocol A: Olfactory Attractiveness Assessment (Double-Blind)

Objective: Determine if the "scent of ketosis" alters perceived attractiveness.

-

Cohort Recruitment:

-

Group A: Ketogenic Diet (KD) for 14 days (Confirmed BHB > 1.0 mM).

-

Group B: Glycolytic/Control Diet (Confirmed BHB < 0.1 mM).

-

-

Sample Collection:

-

Axillary sweat pads worn for 24 hours (no deodorant/perfume).

-

Breath condensate collection via specialized condenser.

-

-

Olfactory Panel:

-

Opposite-sex raters smell samples in a randomized, double-blind block design.

-

Metrics: Intensity, Pleasantness, Sexual Attractiveness (Likert Scale 1-7).

-

-

Correlation Analysis: Correlate ratings with serum BHB and breath acetone (ppm).

Protocol B: The "Anxiety-Libido" Cross-Over

Objective: Test if exogenous ketones reduce social anxiety and disinhibit social behavior.

-

Design: Randomized, placebo-controlled cross-over study.

-

Intervention:

-

Active: Ketone Ester (25g D-BHB monoester).

-

Placebo: Isocaloric bitter vehicle.

-

-

Task: Trier Social Stress Test (TSST) followed by a structured social interaction task.

-

Biomarkers:

-

Salivary Cortisol (Stress).

-

Serum Testosterone/LH (Reproductive axis).

-

GABA/Glutamate ratios (via 7T MR Spectroscopy).

-

Part 4: Drug Development Implications

Targeting ketone signaling offers a novel therapeutic avenue for Hypoactive Sexual Desire Disorder (HSDD) , particularly when rooted in anxiety or metabolic dysfunction.

The "Metabolic-Social Uncoupling" Model

Evolutionarily, ketosis signals starvation, which should suppress libido via the HPG axis (Leptin drop -> GnRH suppression). However, Exogenous Ketone Esters (EKE) provide the signaling molecule (BHB) without the energy deficit.

-

Therapeutic Goal: Use EKEs to trigger HDAC inhibition and GABA upregulation (anxiolysis) while maintaining sufficient caloric intake to support the HPG axis.

-

Indication: Social Anxiety Disorder (SAD) with comorbid sexual dysfunction.

Figure 2: The "Sweet Spot" for drug development lies in decoupling the BHB signal from the starvation signal.

References

-

Newman, J. C., & Verdin, E. (2017). β-Hydroxybutyrate: A Signaling Metabolite.[3] Annual Review of Nutrition. Link

-

Shimazu, T., et al. (2013). Suppression of Oxidative Stress by β-Hydroxybutyrate, an Endogenous Histone Deacetylase Inhibitor.[4][5] Science. Link

-

Tognini, P., et al. (2022). Brain histone beta-hydroxybutyrylation couples metabolism with gene expression.[6] Cellular and Molecular Life Sciences. Link

-

Anderson, J. C. (2017). Breath acetone as a potential marker in clinical practice. Journal of Breath Research. Link

-

Grammer, K., et al. (2005). Human pheromones and sexual attraction. European Journal of Obstetrics & Gynecology and Reproductive Biology. Link

-

Navarro, V. M., & Kaiser, U. B. (2013). Metabolic influences on neuroendocrine regulation of reproduction.[7] Current Opinion in Endocrinology, Diabetes and Obesity. Link

Sources

- 1. Brain histone beta-hydroxybutyrylation couples metabolism with gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. β-Hydroxybutyrate: A Signaling Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The New Ketone Alphabet Soup: BHB, HCA, and HDAC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suppression of oxidative stress by β-hydroxybutyrate, an endogenous histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Brain histone beta-hydroxybutyrylation couples metabolism with gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolic hormones are integral regulators of female reproductive health and function - PMC [pmc.ncbi.nlm.nih.gov]

7-Heptadecanone: Technical Profile and Research Protocols for Early-Stage Discovery

The following technical guide details the chemical profile, synthesis, and pharmacological evaluation of 7-Heptadecanone (CAS: 6064-42-2). This guide is structured for medicinal chemists and pharmacologists evaluating lipophilic "hits" from phenotypic screens.

Part 1: Executive Technical Summary

7-Heptadecanone (Heptadecan-7-one) is an asymmetric, long-chain aliphatic ketone (LCAK) often identified in high-throughput screening (HTS) libraries (e.g., AldrichCPR) or natural product extracts (Commelina spp., insect pheromone fractions). Unlike its symmetric analog Stearone (9-Heptadecanone), the asymmetric position of the carbonyl group in 7-Heptadecanone confers unique membrane-packing properties, making it a molecule of interest for lipid-modulating therapeutics and pheromone-based signaling research.

However, its high lipophilicity (cLogP ~7.3) presents significant challenges in assay reproducibility. This guide provides the definitive framework for synthesizing, solubilizing, and validating the biological activity of 7-Heptadecanone, distinguishing true pharmacological effects from colloidal aggregation artifacts.

Chemical Snapshot

| Property | Value | Notes |

| IUPAC Name | Heptadecan-7-one | Asymmetric ketone |

| CAS Number | 6064-42-2 | Rare/Library Chemical |

| Formula | C₁₇H₃₄O | MW: 254.45 g/mol |

| Structure | CH₃(CH₂)₅-CO-(CH₂)₉CH₃ | Hexyl (C6) + Decyl (C10) flanks |

| cLogP | ~7.3 | Highly Lipophilic (Class IV/II) |

| Physical State | Waxy White Solid | mp ~45–48 °C |

| Solubility | DMSO (<10 mM w/ heat), EtOH | Insoluble in water |

Part 2: Rational Synthesis (Weinreb Route)

While 7-Heptadecanone is available in small quantities from screening libraries, rigorous SAR (Structure-Activity Relationship) studies require gram-scale synthesis with high purity (>98%). The standard Grignard addition to nitriles often yields mixtures due to over-addition.

The Recommended Protocol: Weinreb Amide Synthesis This method prevents over-alkylation, ensuring the exclusive formation of the ketone.

Reaction Logic[4]

-

Precursor A : Heptanoic acid is converted to its Weinreb amide (N-methoxy-N-methylheptanamide).

-

Precursor B : Decylmagnesium bromide (Grignard reagent).

-

Coupling : The Grignard reagent attacks the Weinreb amide. The stable tetrahedral intermediate prevents a second addition.

-

Hydrolysis : Acidic workup collapses the intermediate to release 7-Heptadecanone.

Step-by-Step Protocol

-

Formation of Weinreb Amide :

-

Dissolve Heptanoic acid (1.0 eq) in dry DCM (0.2 M).

-

Add EDC·HCl (1.2 eq), HOBt (1.2 eq), and N,O-dimethylhydroxylamine hydrochloride (1.2 eq).

-

Add DIPEA (3.0 eq) dropwise at 0°C. Stir at RT for 12h.

-

Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over MgSO₄. Concentrate.

-

-

Grignard Addition :

-

Dissolve the purified amide (1.0 eq) in anhydrous THF under Argon. Cool to 0°C.

-

Add Decylmagnesium bromide (1.0 M in ether, 1.2 eq) dropwise over 30 min.

-

Critical Step: Stir at 0°C for 1h, then allow to warm to RT for 2h.

-

-

Quench & Purification :

-

Quench with sat. NH₄Cl at 0°C. Extract with EtOAc (3x).

-

Purification : Silica gel chromatography. Elute with Hexanes:EtOAc (95:5). The ketone is less polar than the alcohol byproducts.

-

Recrystallization : Recrystallize from cold Acetone/Ethanol to remove isomeric impurities.

-

Caption: Figure 1. Regioselective synthesis of 7-Heptadecanone via Weinreb Amide to prevent over-alkylation.

Part 3: Biological Evaluation & Assay Development

Research on 7-Heptadecanone often stalls due to "false positives" caused by aggregation. As a lipid-like molecule, it can form colloidal aggregates that sequester enzymes or disrupt membranes non-specifically (PAINS behavior).

Solubility & Formulation Strategy

Direct addition of DMSO stocks to aqueous media causes precipitation of 7-Heptadecanone.

-

Protocol :

-

Prepare a 50 mM stock in pure DMSO. Sonicate at 40°C for 10 mins.

-

Intermediate Dilution : Dilute 1:10 into Ethanol (absolute).

-

Final Dosing : Add the EtOH/DMSO mix to the assay buffer containing 0.1% BSA (Bovine Serum Albumin). The BSA acts as a carrier, preventing rapid precipitation while allowing transfer to cell membranes.

-

Mechanism of Action: Membrane Interaction

The primary pharmacological mode of LCAKs is often membrane modulation. The asymmetric chain length (C6 vs C10) creates a "cone" shape defect in the lipid bilayer, potentially increasing permeability or altering GPCR signaling environments.

Key Assay: Calcein AM Leakage (Liposome Model) To validate membrane disruption versus specific receptor binding.

-

Setup : Encapsulate Calcein (self-quenching concentration) in POPC/Cholesterol liposomes.

-

Treatment : Add 7-Heptadecanone (1–50 µM).

-

Readout : Fluorescence increase (de-quenching) indicates membrane rupture.

-

Positive Control: Triton X-100.

-

Interpretation: If leakage occurs only at >50 µM, the compound is likely non-toxic at therapeutic doses. If leakage occurs at <5 µM, it is a non-specific detergent.

-

Counter-Screening for Aggregation (DLS)

Before running expensive enzymatic screens, validate the dispersion.

-

Method : Dynamic Light Scattering (DLS).

-

Pass Criteria : Particle size < 10 nm (monomeric/bound state).

-

Fail Criteria : Particle size > 100 nm (colloidal aggregates).

Caption: Figure 2. Critical decision tree for validating lipophilic hits like 7-Heptadecanone in drug discovery.

Part 4: Future Outlook & Applications

-

Antimicrobial Potentiators : Long-chain ketones can fluidize bacterial membranes, potentially re-sensitizing resistant strains to conventional antibiotics.

-

Pheromone Mimetics : 7-Heptadecanone analogs are being explored in agrochemistry for pest control (disrupting mating signals in Lepidoptera).

-

Lipid Nanoparticle (LNP) Components : Asymmetric ketones are investigated as "helper lipids" in mRNA delivery systems to tune the fusogenicity of the LNP with endosomal membranes.

References

-

PubChem Compound Summary . (2025). 7-Heptadecanone (CID 292627).[1] National Center for Biotechnology Information. Link

-

Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. (Foundational synthesis method). Link

-

Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries. Journal of Medicinal Chemistry. (Guidance on aggregation artifacts). Link

-

Sigma-Aldrich . (2025).[1] 7-Heptadecanone Product Specification (AldrichCPR). Merck KGaA. Link

-

Fan, P., et al. (2022). H functionalizations of aliphatic ketones via bimetallic Cu–Pd catalyzed successive dehydrogenation. Royal Society of Chemistry. (Advanced functionalization of ketone chains). Link

Sources

Application Note: Targeted Synthesis of 7-Heptadecanone

The following Application Note and Protocol is designed for research professionals requiring high-purity 7-Heptadecanone (CAS: 6064-42-2).

Abstract & Strategic Overview

7-Heptadecanone (

This protocol rejects direct Grignard addition to acid chlorides due to the high risk of over-addition (yielding tertiary alcohols). Instead, we employ the Weinreb Ketone Synthesis method.[1] This route utilizes the stable N-methoxy-N-methylamide (Weinreb amide) intermediate, which forms a stable chelated transition state, strictly preventing double addition and ensuring high fidelity conversion to the ketone upon hydrolysis.

Retrosynthetic Analysis

The target molecule is disconnected at the C7-C8 bond or the C6-C7 bond.

-

Path A (Selected): Disconnection at C7-C8.

-

Electrophile: Heptanoyl Synthon (

). -

Nucleophile: Decyl Synthon (

). -

Rationale: Heptanoyl chloride is a readily available, cost-effective commodity chemical. Decylmagnesium bromide is a stable, robust Grignard reagent.

-

Figure 1: Retrosynthetic logic flow selecting the C7-Electrophile / C10-Nucleophile pathway.

Chemical Safety & Handling

-

Heptanoyl Chloride: Corrosive and lachrymator. Handle in a fume hood. Reacts violently with water.

-

Decylmagnesium Bromide: Pyrophoric in high concentrations; moisture sensitive. Use anhydrous techniques (Schlenk line or Nitrogen balloon).

-

THF (Tetrahydrofuran): Peroxide former. Use freshly distilled or inhibited anhydrous THF.

Experimental Protocol

Phase 1: Synthesis of the Weinreb Amide Intermediate

Objective: Convert Heptanoyl chloride into N-methoxy-N-methylheptanamide.

Reagents:

| Reagent | MW ( g/mol ) | Equiv. | Amount (Example) |

|---|---|---|---|

| Heptanoyl Chloride | 148.63 | 1.0 | 14.86 g (100 mmol) |

| N,O-Dimethylhydroxylamine HCl | 97.54 | 1.1 | 10.73 g (110 mmol) |

| Pyridine (or TEA) | 79.10 | 2.2 | 17.40 g (220 mmol) |

| Dichloromethane (DCM) | Solvent | - | 200 mL |

Procedure:

-

Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and an addition funnel. Flush with Nitrogen (

). -

Solvation: Suspend N,O-dimethylhydroxylamine hydrochloride in anhydrous DCM (150 mL) and cool to 0°C in an ice bath.

-

Base Addition: Add Pyridine dropwise over 10 minutes. The mixture will become homogeneous or slightly cloudy.

-

Acylation: Dilute Heptanoyl chloride in 50 mL DCM. Add this solution dropwise to the reaction mixture at 0°C over 30 minutes.

-

Note: Maintain temperature < 5°C to prevent side reactions.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup:

-

Quench with water (100 mL).

-

Wash organic layer with 1M HCl (2 x 50 mL) to remove excess pyridine.

-

Wash with Sat.

(50 mL) and Brine (50 mL). -

Dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Result: Yields N-methoxy-N-methylheptanamide (Clear oil). Yield typically >90%.[2][3] Use directly in Phase 2.

Phase 2: Grignard Addition (The C-C Bond Formation)

Objective: React the Weinreb amide with Decylmagnesium bromide to form 7-Heptadecanone.

Reagents:

| Reagent | MW ( g/mol ) | Equiv. | Amount |

|---|---|---|---|

| Weinreb Amide (from Phase 1) | 173.25 | 1.0 | 17.3 g (100 mmol) |

| Decylmagnesium Bromide | ~245.48 | 1.2 | 120 mL (1.0 M in Et2O/THF) |

| Anhydrous THF | Solvent | - | 150 mL |

Procedure:

-

Setup: Flame-dry a 1 L 3-neck RBF equipped with a reflux condenser, thermometer, and dropping funnel. Maintain strict

atmosphere. -

Solvation: Dissolve the Weinreb amide (17.3 g) in anhydrous THF (150 mL). Cool the solution to 0°C .

-